

"environmental fate and transport of atmospheric Trichlorofluoromethane"

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Environmental Fate and Transport of Atmospheric **Trichlorofluoromethane** (CFC-11)

Abstract

Trichlorofluoromethane, designated CFC-11, is a potent, man-made greenhouse gas and ozone-depleting substance.[1] Historically used as a refrigerant, propellant, and blowing agent, its production was phased out under the Montreal Protocol.[2][3] Despite this, recent unexpected emissions have been detected, renewing scientific focus.[4][5] CFC-11 is exceptionally stable in the troposphere, allowing for its transport to the stratosphere, where it undergoes photolysis to release chlorine atoms that catalytically destroy ozone.[2][6] Its atmospheric lifetime is on the order of 50-60 years, influenced significantly by oceanic processes.[7] The ocean has acted as a substantial sink, absorbing an estimated 5-10% of all manufactured CFC-11.[8] However, as atmospheric concentrations decline, projections indicate the ocean will transition into a net source of CFC-11 by the latter half of the 21st century, a process potentially accelerated by climate change.[8] This guide provides a detailed overview of the physicochemical properties, transport mechanisms, environmental sinks, and analytical methodologies related to atmospheric CFC-11.

Physicochemical Properties and Sources

Trichlorofluoromethane (CCl₃F) is a colorless, volatile liquid or gas with a faint, ether-like odor.[2][9] Its stability in the lower atmosphere is a key factor in its environmental persistence. [2] Production and consumption of CFC-11 were officially phased out globally by 2010 under



the Montreal Protocol.[7][10] However, emissions persist from existing "banks," such as insulation foam in buildings and old refrigeration units.[7][11] More recently, atmospheric monitoring has revealed an unexpected increase in emissions post-2012, largely attributed to new, unreported production.[4][11]

Atmospheric Transport Mechanisms

Once released, CFC-11 is subject to various atmospheric transport processes that dictate its distribution and ultimate fate.

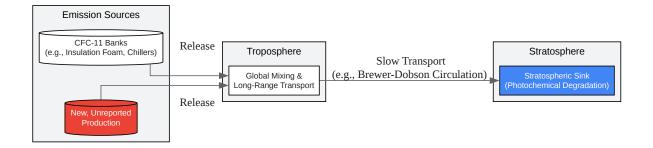
Tropospheric Mixing and Long-Range Transport

Despite being several times heavier than air, CFC-11 does not settle at the Earth's surface. Atmospheric motion, including winds and convection, is far more dominant than molecular weight in determining the vertical distribution of unreactive gases.[6] This constant mixing ensures that CFC-11 becomes well-distributed throughout the troposphere.[6] Consequently, emissions from localized sources can be transported over vast distances, including across continents.[12][13] Monitoring in Korea, for example, has detected air masses containing CFC-11 that originated in industrial regions of China.[12]

Transport to the Stratosphere

The primary pathway for CFC-11 removal from the atmosphere occurs in the stratosphere.[7] The process of moving from the troposphere to the stratosphere is slow, governed by large-scale atmospheric circulation patterns like the Brewer-Dobson circulation. This circulation involves air rising in the tropics, moving towards the poles, and then descending, gradually transporting tropospheric gases into the stratosphere.





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Caption: Overall atmospheric pathway of CFC-11 from emission to the stratosphere.

Environmental Fate and Sinks

The environmental fate of CFC-11 is primarily controlled by its degradation in the stratosphere and its exchange with the ocean.

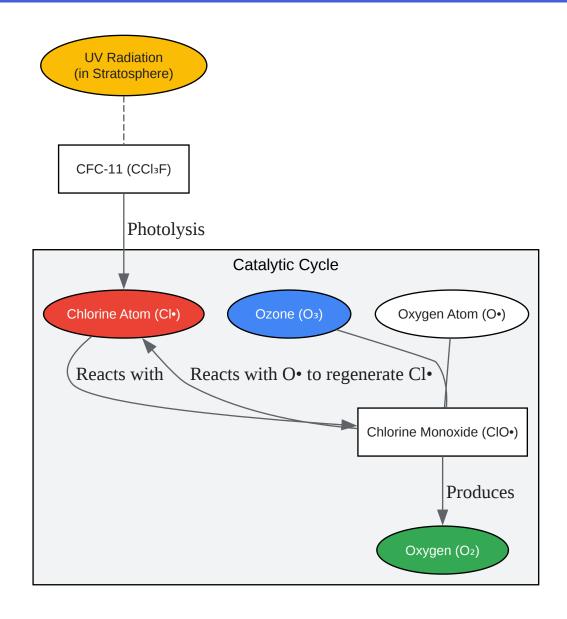
Stratospheric Sink: Photolysis and Ozone Depletion

CFC-11 is inert in the troposphere but becomes reactive in the stratosphere when exposed to high-energy ultraviolet (UV) radiation (wavelengths < 230 nm). This leads to photolysis, where a carbon-chlorine bond is broken, releasing a free chlorine atom.[6][7]

Reaction: CCl₃F + hv → •CCl₂F + Cl•

A secondary, less dominant loss process in the stratosphere is the reaction with electronically excited oxygen atoms, O(¹D).[7][14] The released chlorine atom (Cl•) is a potent catalyst for ozone (O₃) destruction. It initiates a catalytic cycle that converts two ozone molecules into three oxygen molecules, with the chlorine atom being regenerated to participate in further reactions. A single chlorine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere.[6]





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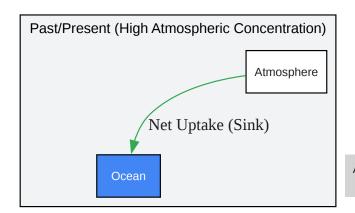
Caption: Stratospheric photolysis of CFC-11 and the catalytic ozone depletion cycle.

Oceanic Sink and Future Source

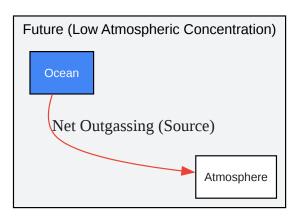
The ocean is a crucial component of the global CFC-11 budget. Due to its solubility in water, the ocean has historically acted as a significant sink, absorbing CFC-11 from the atmosphere. [7] This uptake is most efficient in high-latitude regions where colder surface waters enhance solubility, and deep-water formation transports the dissolved gas to the ocean interior.[7][14] It is estimated that the ocean has absorbed 5-10% of all anthropogenic CFC-11 emissions.[8]



As the Montreal Protocol has successfully reduced atmospheric concentrations, the gradient driving this uptake has weakened. Projections using climate models indicate that the ocean will become supersaturated with respect to atmospheric CFC-11 and will transition to a net source around the year 2075.[8] This outgassing will release the stored CFC-11 back into the atmosphere, effectively increasing its atmospheric lifetime and complicating the interpretation of future atmospheric measurements.[7][8] This shift is expected to be accelerated by about 10 years due to climate change warming the ocean surface.[8]



Atmospheric concentration decreases over time due to Montreal Protocol



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Caption: The ocean's transition from a sink to a source of CFC-11 over time.

Quantitative Environmental Data

The environmental impact of CFC-11 is quantified by several key metrics, which are summarized below.



Metric	Value	Reference(s)
Atmospheric Lifetime	49 - 60 years	[4][7][15]
52 years (SPARC reference value)	[1][16]	
Ozone Depletion Potential (ODP)	1.0 (Reference Substance)	[17][18][19]
Global Warming Potential (GWP)		
100-year Time Horizon	4,750 - 5,160 times that of CO ₂	[1][17][20][21]

Monitoring Location	Period	Mean Concentration	Annual Trend	Reference(s)
Kosan, Korea	1995-1999	~267-270 pptv	-2.5 pptv/year	[12]
St. Petersburg, Russia	2009-2019	225 pptv	-0.40% / year	[22]
Hefei, China	2017-2020	Not specified	-0.47% / year	[23]

Experimental Methodologies

The monitoring and analysis of atmospheric CFC-11 rely on a combination of in-situ measurements, remote sensing, and sophisticated modeling.

Atmospheric Concentration Measurement

 In-Situ Analysis: Global monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the NOAA Global Monitoring Laboratory (GML), use automated gas chromatographs at remote field sites.[24][25] These instruments draw in ambient air and provide near-continuous, high-frequency measurements of CFC-11 concentrations.[24]

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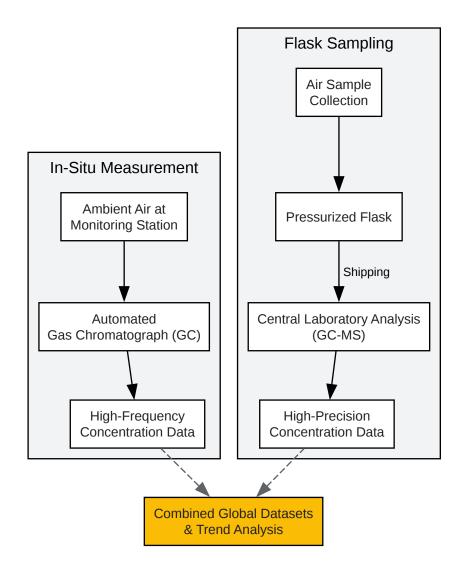


• Flask Sampling: This is the longest-running method, where air samples are collected in specially prepared flasks from a global network of sites, including remote locations and from aircraft.[24] These flasks are then shipped to a central laboratory for analysis using gas chromatography combined with mass spectrometry (GC-MS), providing highly accurate but less frequent data points compared to in-situ methods.[24]

Remote Sensing:

- Ground-Based FTIR: Ground-based Fourier Transform Infrared (FTIR) spectrometers, part
 of networks like the Network for the Detection of Atmospheric Composition Change
 (NDACC), measure the absorption of solar infrared radiation by CFC-11 in the
 atmosphere.[22][23] This technique provides the total column abundance of the gas above
 the measurement site.[26]
- Satellite Instruments: A variety of satellite-borne instruments, such as the Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) and the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS), provide global coverage of the vertical distribution of CFC-11 in the atmosphere.[16][23][27]





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- To cite this document: BenchChem. ["environmental fate and transport of atmospheric Trichlorofluoromethane"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166822#environmental-fate-and-transport-of-atmospheric-trichlorofluoromethane]

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